Cas no 1250147-41-1 (methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate)

Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate is a versatile chiral building block used in organic synthesis and pharmaceutical applications. This compound features a phenylacetate scaffold with methoxy and methyl substituents, enhancing its reactivity and selectivity in asymmetric synthesis. The ester and amino functional groups provide multiple sites for further derivatization, making it valuable for constructing complex molecules. Its stability under standard conditions ensures ease of handling and storage. The compound is particularly useful in the synthesis of bioactive intermediates, including potential drug candidates, due to its structural flexibility and compatibility with various reaction conditions. High purity grades are available to meet rigorous research and industrial requirements.
methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate structure
1250147-41-1 structure
Product name:methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate
CAS No:1250147-41-1
MF:C11H15NO3
MW:209.241703271866
CID:5894942
PubChem ID:62131719

methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, α-amino-4-methoxy-3-methyl-, methyl ester
    • Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate
    • 1250147-41-1
    • AKOS011411903
    • EN300-1869157
    • CS-0346844
    • SCHEMBL9998561
    • methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate
    • Inchi: 1S/C11H15NO3/c1-7-6-8(4-5-9(7)14-2)10(12)11(13)15-3/h4-6,10H,12H2,1-3H3
    • InChI Key: QIQNYXWFCRSJFT-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(OC)=C(C)C=1)(N)C(=O)OC

Computed Properties

  • Exact Mass: 209.10519334g/mol
  • Monoisotopic Mass: 209.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 61.6Ų

Experimental Properties

  • Density: 1.119±0.06 g/cm3(Predicted)
  • Boiling Point: 302.2±42.0 °C(Predicted)
  • pka: 7.01±0.10(Predicted)

methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1869157-0.1g
methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate
1250147-41-1
0.1g
$615.0 2023-09-18
Enamine
EN300-1869157-0.5g
methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate
1250147-41-1
0.5g
$671.0 2023-09-18
Enamine
EN300-1869157-5.0g
methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate
1250147-41-1
5g
$2525.0 2023-05-26
Enamine
EN300-1869157-0.05g
methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate
1250147-41-1
0.05g
$587.0 2023-09-18
Enamine
EN300-1869157-1.0g
methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate
1250147-41-1
1g
$871.0 2023-05-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1417514-1g
Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate
1250147-41-1 98%
1g
¥18808.00 2024-08-09
Enamine
EN300-1869157-0.25g
methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate
1250147-41-1
0.25g
$642.0 2023-09-18
Enamine
EN300-1869157-2.5g
methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate
1250147-41-1
2.5g
$1370.0 2023-09-18
Enamine
EN300-1869157-10.0g
methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate
1250147-41-1
10g
$3746.0 2023-05-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1417514-50mg
Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate
1250147-41-1 98%
50mg
¥17128.00 2024-08-09

Additional information on methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate

Methyl 2-Amino-2-(4-Methoxy-3-Methylphenyl)Acetate: A Comprehensive Overview

Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate, also known by its CAS number 1250147-41-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule consists of a methyl ester group attached to an amino-acetate moiety, which is further substituted with a 4-methoxy-3-methylphenyl ring. This combination of functional groups and aromatic substitution patterns contributes to its distinctive chemical properties and biological activity.

The synthesis of methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate involves a series of well-established organic reactions, including nucleophilic acyl substitution and aromatic substitution. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving the scalability of the process. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.

One of the most promising aspects of this compound is its potential as a precursor in drug design. The presence of the amino group and the methoxy-substituted phenyl ring provides opportunities for further functionalization, enabling the creation of bioisosteres or prodrugs with enhanced pharmacokinetic profiles. For instance, studies have shown that modifying the methoxy group can significantly alter the compound's solubility and bioavailability, making it a versatile building block for medicinal chemists.

Recent research has focused on evaluating the biological activity of methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate in various cellular models. Preliminary findings suggest that this compound exhibits moderate inhibitory effects on certain enzyme targets, which could be relevant in treating conditions such as inflammation or neurodegenerative diseases. However, further in vivo studies are required to confirm these observations and assess potential toxicity profiles.

In terms of applications, methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate has shown promise in the development of chiral catalysts for asymmetric synthesis. Its chiral center provides a platform for enantioselective reactions, which are critical in producing enantiomerically pure compounds for pharmaceutical use. Additionally, the compound's stability under physiological conditions makes it a suitable candidate for use in drug delivery systems.

Looking ahead, collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further innovation in this area. The integration of computational chemistry techniques, such as molecular docking and quantum mechanics simulations, will likely play a pivotal role in optimizing the compound's properties for specific therapeutic applications.

In conclusion, methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate represents a valuable addition to the arsenal of compounds available for drug discovery and development. Its unique structure, coupled with recent advancements in synthetic methods and biological evaluations, positions it as a key player in future research endeavors.

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